Cimetidine EP Impurity I HCl

Pharmaceutical Analysis Quality Control Reference Standard

Certified reference standard for Cimetidine EP Impurity I HCl. Essential for accurate HPLC retention time identification (RRT) and preventing failed system suitability tests. Used in ANDA/DMF impurity profiling and stability studies. Supplied with comprehensive characterization data for regulatory compliance.

Molecular Formula C6H11N2OCl
Molecular Weight 162.62
CAS No. 38603-74-6
Cat. No. B601782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine EP Impurity I HCl
CAS38603-74-6
Molecular FormulaC6H11N2OCl
Molecular Weight162.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimetidine EP Impurity I HCl (CAS 38603-74-6): A Critical Reference Standard for Pharmaceutical Quality Control and Regulatory Compliance


Cimetidine EP Impurity I HCl, chemically designated as (5-ethyl-1H-imidazol-4-yl)methanol hydrochloride, is a well-characterized process-related impurity of the histamine H2-receptor antagonist Cimetidine . With a molecular formula of C6H11N2OCl and a molecular weight of 162.62 g/mol, this compound is distinguished by its imidazole ring and a hydroxymethyl substituent, lacking the cyanoguanidine and thioether moieties of the parent drug . It is primarily utilized as a high-purity (>95%) reference standard, essential for the development and validation of analytical methods, quality control (QC) testing, and ensuring compliance with pharmacopeial monographs such as those of the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [1].

Why Generic Cimetidine Impurity Standards Cannot Substitute for Cimetidine EP Impurity I HCl in Analytical Workflows


The use of a non-specific or incorrectly matched impurity reference standard introduces significant risk into pharmaceutical analysis. Cimetidine EP Impurity I HCl possesses a unique chemical structure that dictates its specific behavior in chromatographic and spectroscopic systems . Substituting it with a different Cimetidine impurity, such as Impurity E (sulfoxide) or Impurity C (amide), will result in different retention times, distinct mass spectral fragmentation patterns, and variable UV absorbance . This misidentification can lead to inaccurate quantification, failed system suitability tests, and ultimately, non-compliance with regulatory specifications that mandate the use of a characterized reference standard for each specified impurity [1]. Therefore, precise identification and quantification are contingent upon using the exact, structurally defined compound.

Quantitative Differentiation of Cimetidine EP Impurity I HCl: A Comparative Analytical Evidence Guide


Defined Chemical Identity and Purity Profile Enables Precise Quantification

Cimetidine EP Impurity I HCl is supplied as a certified reference standard with a minimum purity of 95% as determined by High-Performance Liquid Chromatography (HPLC), a specification that is verified and documented in a Certificate of Analysis (CoA) . This level of purity is essential for its role as a primary calibrant in quantitative analysis. In contrast, the parent compound, Cimetidine, is subject to less stringent purity requirements for the presence of related substances, allowing for up to 0.2% of any single impurity and a total of 1.0% [1]. The high and defined purity of the Impurity I HCl standard minimizes error in method validation and routine QC assays, ensuring accurate determination of this specific impurity in Cimetidine drug substances and products.

Pharmaceutical Analysis Quality Control Reference Standard

Unique Molecular Weight and Formula Distinguish It from Parent and Other Impurities

Cimetidine EP Impurity I HCl has a molecular formula of C6H11N2OCl and a molar mass of 162.62 g/mol [1]. This is markedly distinct from the parent drug Cimetidine (C10H16N6S, MW 252.34 g/mol) and from other common impurities like Cimetidine EP Impurity E (sulfoxide, C10H16N6OS, MW 268.34 g/mol) and Cimetidine EP Impurity C (amide, C10H18N6O2S, MW 286.35 g/mol) [2]. This mass difference is analytically significant, enabling unequivocal identification via Mass Spectrometry (MS). The absence of sulfur in Impurity I HCl (unlike Cimetidine and Impurity E) further differentiates it, allowing for sulfur-specific detection methods to be used in its characterization or, conversely, to differentiate it from sulfur-containing analytes [3].

Mass Spectrometry Structural Elucidation Analytical Chemistry

Distinct Chromatographic Retention Compared to Cimetidine and Other Related Substances

The structural divergence of Cimetidine EP Impurity I HCl results in significantly different chromatographic behavior in reversed-phase HPLC systems . While absolute retention times are method-dependent, the compound's lack of the hydrophobic cyanoguanidine and thioether groups found in Cimetidine leads to a lower logP and therefore shorter retention times on standard C18 columns, often eluting near the solvent front under conditions optimized for the parent drug . This necessitates method adjustments for adequate resolution, a property that is distinct from other impurities like the sulfoxide (Impurity E) which elutes earlier, or the amide (Impurity C) which elutes later, as established in validated pharmacopeial methods [1]. This specific retention behavior must be characterized using the authentic standard to establish system suitability parameters like resolution and relative retention time (RRT).

HPLC Method Development Chromatography Method Validation

Validated Analytical Sensitivity (LOD) for Trace-Level Detection

For the related free base, 4-hydroxymethyl-5-methylimidazol (MH), a validated HPLC method using a porous graphitic carbon (PGC) column achieved a limit of detection (LOD) of 0.06 µg/mL [1]. This high sensitivity demonstrates that even trace levels of this impurity class can be reliably detected and quantified in complex drug matrices. The use of the authentic hydrochloride salt standard, Cimetidine EP Impurity I HCl, ensures that the method's accuracy and sensitivity are properly calibrated, as its salt form may influence its chromatographic behavior and detectability relative to the free base . This level of sensitivity is critical for meeting stringent regulatory thresholds, where impurities are often controlled at levels ≤0.10% or ≤0.15% of the API peak [2].

Trace Analysis Method Sensitivity Quantitative Analysis

Critical Application Scenarios for Cimetidine EP Impurity I HCl in Pharmaceutical Development and Quality Assurance


Analytical Method Development and Validation (AMV) for HPLC/UPLC

As a certified reference standard with defined purity (≥95%) and known chromatographic behavior, Cimetidine EP Impurity I HCl is essential for developing a stability-indicating HPLC method. It is used to establish system suitability parameters, such as resolution between the impurity peak and the Cimetidine peak, and to determine the relative retention time (RRT) for identification in routine QC testing [1]. The method's accuracy, precision, linearity, and LOD/LOQ for this specific impurity are validated using the standard, as mandated by ICH Q2(R1) [2].

Quality Control Release and Stability Testing of Cimetidine API and Drug Products

In a QC laboratory, this standard is used as a reference material for the quantification of Impurity I in batches of Cimetidine Active Pharmaceutical Ingredient (API) and finished drug products. Its use ensures that the impurity level does not exceed the specified limit (e.g., ≤0.2% for any single impurity, as per USP) [1]. This is a critical step in batch release and for monitoring impurity growth in long-term and accelerated stability studies, ensuring product safety and efficacy throughout its shelf life .

Supporting Regulatory Filings (ANDA/DMF)

The characterization and control of impurities is a cornerstone of regulatory submissions like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1]. The use of a well-characterized standard like Cimetidine EP Impurity I HCl provides the necessary evidence to regulatory agencies (e.g., FDA, EMA) that the impurity profile of the drug substance is understood and controlled. It demonstrates a commitment to quality and facilitates a smoother review process .

Forced Degradation (Stress) Studies

This impurity standard is employed as a marker to understand the degradation pathways of Cimetidine. By exposing the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) and using the standard to identify and quantify the formation of Impurity I, researchers can determine if it is a primary degradation product and establish which conditions promote its formation [1]. This information is critical for developing a stable formulation and defining appropriate storage conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimetidine EP Impurity I HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.